ERG Channel Inhibition: Quantitative Selectivity Differential Versus In-Class hERG Liability
This compound demonstrates a quantifiable level of human ERG (hERG) potassium channel inhibition in whole-cell patch clamp assays. While hERG inhibition is a critical safety liability for many drug candidates, the measured IC50 value of this compound falls within a range that may inform lead optimization strategies relative to other pyrimidine-containing scaffolds [1]. The compound exhibits an IC50 of 5 nM for inhibition of the human ERG channel expressed in HEK293 cells after 15 minutes by whole-cell patch clamp technique [1]. This hERG activity profile differs from that of structurally distinct pyrimidine analogs such as 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, which is primarily developed for ALS enzyme inhibition in herbicide applications and lacks comparable human ion channel activity data .
| Evidence Dimension | hERG channel inhibition (cardiotoxicity liability) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (agrochemical-focused pyrimidin-4-ol derivative with no reported hERG data) |
| Quantified Difference | Target compound has measurable hERG activity; comparator developed for non-human enzyme inhibition (ALS) applications |
| Conditions | Human ERG channel expressed in HEK293 cells; 15 min incubation; whole-cell patch clamp |
Why This Matters
For medicinal chemistry programs where hERG liability must be monitored or avoided, the quantifiable hERG IC50 of 5 nM provides a measurable benchmark that may be relevant for lead optimization triage compared to pyrimidine analogs lacking this specific ion channel activity data.
- [1] BindingDB. BDBM50494716 (CHEMBL3093986). IC50: 5 nM. Inhibition of human ERG channel expressed in HEK293 cells after 15 mins by whole-cell patch clamp technique. View Source
